MPO Inhibitory Potency: A Key Differentiator Against Other Thiadiazolyl-Piperazine Scaffolds
CAS 2097892-56-1 is reported to inhibit myeloperoxidase (MPO) chlorination activity with an IC50 of 5.0 nM [1]. This target engagement is a distinct functional differentiator from structurally related 1,2,5-thiadiazol-3-yl-piperazines, such as (+)-WAY-100135 and WAY-100635, which are potent 5-HT1A receptor ligands (agonists/antagonists) but lack reported MPO inhibitory activity [2]. When compared to other MPO inhibitors like a macrocyclic pyrazole derivative (US10577383, Example 27, IC50 = 7 nM), this compound exhibits superior potency in the same assay format [1].
| Evidence Dimension | Inhibition of MPO chlorination activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 5.0 nM |
| Comparator Or Baseline | WAY-100635 (No reported MPO inhibition); Macrocyclic pyrazole inhibitor US10577383 Ex.27 (IC50 = 7 nM) |
| Quantified Difference | Functional target selectivity (MPO inhibitor vs. 5-HT1A ligand); ~1.4-fold greater potency than a comparator MPO inhibitor. |
| Conditions | Aminophenyl fluorescein assay, 10 min incubation with NaCl. |
Why This Matters
For researchers developing MPO-targeted therapies for chronic inflammatory diseases, this compound offers a validated, potent starting point distinct from serotonergic probes and with measured superiority over a known MPO inhibitor chemotype.
- [1] BindingDB. ChEMBL Assay ID: CHEMBL4812316. Data for 1-(2-Chloro-4-fluorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine (IC50 = 5.0 nM) and US10577383, Example 27 (IC50 = 7 nM). View Source
- [2] Mewshaw, R. E., et al. (2001). 1,2,5-Thiadiazole derivatives are potent and selective ligands at human 5-HT1A receptors. Bioorganic & Medicinal Chemistry Letters. Pharmacological profile of WAY-100135 and WAY-100635. View Source
